N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride
Overview
Description
N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride is an organic compound with a complex structure that includes both amide and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride typically involves the reaction of N-methyl-2-(methylamino)-acetamide with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-70°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as palladium on carbon can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-methyl-2-(methylamino)-acetamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-2-(methylamino)-ethylamine.
Substitution: Formation of N-(2-chloroethyl)-N-methyl-2-(methylamino)-acetamide.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-ethylenediamine: Similar structure but lacks the methyl groups.
N-(2-Hydroxyethyl)-N-methyl-ethylenediamine: Similar structure but with an additional ethylene group.
N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-ethanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride is unique due to its combination of amide and amine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8(2)3-4-9;/h7,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDLYKESITUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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